N-(2-methylphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
5-METHANESULFONYL-N-(2-METHYLPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzoxazepine ring system, a methanesulfonyl group, and a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHANESULFONYL-N-(2-METHYLPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis may include:
Formation of the Benzoxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Methanesulfonyl Group: This step may involve the reaction of the intermediate with methanesulfonyl chloride under basic conditions.
Attachment of the Carboxamide Group: This can be done through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-METHANESULFONYL-N-(2-METHYLPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that can be explored for potential therapeutic applications.
Medicine: The compound could be investigated for its potential as a drug candidate.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-METHANESULFONYL-N-(2-METHYLPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: The biochemical pathways that are affected by the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
5-METHANESULFONYL-N-METHYL-N-[(2-METHYLPHENYL)METHYL]-4-(PIPERIDIN-3-YL)PYRIMIDIN-2-AMINE: This compound shares some structural similarities and may have comparable properties.
Uniqueness
5-METHANESULFONYL-N-(2-METHYLPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and ring system, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20N2O4S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C18H20N2O4S/c1-13-7-3-4-8-14(13)19-18(21)17-11-12-20(25(2,22)23)15-9-5-6-10-16(15)24-17/h3-10,17H,11-12H2,1-2H3,(H,19,21) |
InChI Key |
JDUMBKVHFWWJPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCN(C3=CC=CC=C3O2)S(=O)(=O)C |
Origin of Product |
United States |
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